molecular formula C13H9N3OS B5805617 N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide

N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide

Cat. No. B5805617
M. Wt: 255.30 g/mol
InChI Key: GYTYZPUANOPING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide (NTA) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NTA belongs to the family of thiadiazole derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide is not fully understood. However, it has been proposed that N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has also been reported to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has also been found to inhibit angiogenesis, the process of blood vessel formation, which is essential for tumor growth and metastasis. Additionally, N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has been reported to have antioxidant properties, which may help to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective compound for screening assays. However, N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some biological assays. Additionally, N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has not been extensively studied in vivo, and its pharmacokinetic profile is not well understood.

Future Directions

There are several future directions for the research on N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide. One potential direction is the development of N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide-based drugs for the treatment of cancer and infectious diseases. N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has been shown to exhibit potent antitumor and antiviral activity, making it a promising candidate for drug development. Another future direction is the investigation of the mechanism of action of N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide. Further studies are needed to elucidate the molecular targets and signaling pathways that are affected by N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide. Additionally, the in vivo pharmacokinetics and toxicity of N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide need to be explored to assess its potential for clinical applications.
Conclusion
In conclusion, N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has been found to exhibit various biological activities such as antitumor, antimicrobial, antiviral, and anti-inflammatory effects. N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has several advantages for lab experiments, including ease of synthesis and potent biological activity at low concentrations. However, N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has some limitations for lab experiments, including low solubility in water and limited in vivo studies. Future research on N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide should focus on drug development, mechanism of action, and in vivo pharmacokinetics and toxicity.

Synthesis Methods

N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide can be synthesized via a simple one-pot reaction between 1-naphthylamine and thiosemicarbazide in the presence of acetic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity of the synthesized N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antitumor, antimicrobial, antiviral, and anti-inflammatory effects. N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against drug-resistant cancer cells. Additionally, N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has been reported to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-1-naphthyl-1,2,5-thiadiazole-3-carboxamide has also been found to exhibit antiviral activity against herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-13(12-8-14-18-16-12)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTYZPUANOPING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-naphthalen-1-yl-1,2,5-thiadiazole-3-carboxamide

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